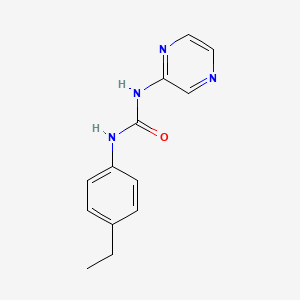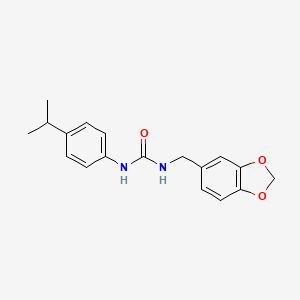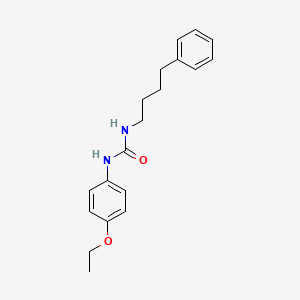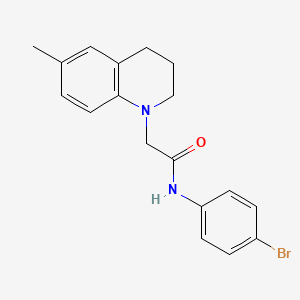![molecular formula C17H20N2OS B4287201 N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4287201.png)
N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea
Overview
Description
N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea, commonly known as MET, is a chemical compound that has been of great interest to scientists due to its potential applications in various fields. MET is a thiourea derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
MET has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, MET has been studied for its anticancer, antiviral, and antifungal activities. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MET has also been studied for its potential use as an antiviral and antifungal agent.
In agriculture, MET has been studied for its potential use as a growth regulator for crops. It has been shown to increase the yield of crops by promoting root growth and enhancing nutrient uptake. In materials science, MET has been studied for its potential use as a precursor for the synthesis of metal sulfide nanoparticles.
Mechanism of Action
The mechanism of action of MET is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. MET has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in the synthesis of melanin, and acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
MET has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the activity of enzymes involved in various cellular processes. MET has also been shown to increase the yield of crops by promoting root growth and enhancing nutrient uptake.
Advantages and Limitations for Lab Experiments
MET has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize using different methods. However, one of the limitations of MET is its low solubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
For the study of MET include its potential applications in cancer therapy, agriculture, and materials science.
properties
IUPAC Name |
1-[1-(3-methoxyphenyl)ethyl]-3-(3-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-6-4-8-15(10-12)19-17(21)18-13(2)14-7-5-9-16(11-14)20-3/h4-11,13H,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVPCSZJDIAFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(C)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Methoxyphenyl)ethyl]-3-(3-methylphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4287129.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4287136.png)
![isopropyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4287138.png)


![N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4287168.png)





![dimethyl 5-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}isophthalate](/img/structure/B4287197.png)

![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide](/img/structure/B4287227.png)